2-Methyl-4-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
2-Methyl-4-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound features a benzene ring substituted with a methyl group, an isopropyl group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(propan-2-yl)benzene-1-sulfonamide typically involves the sulfonation of 2-Methyl-4-(propan-2-yl)benzene. The process can be summarized as follows:
Starting Material: 2-Methyl-4-(propan-2-yl)benzene.
Sulfonation: The starting material is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antibacterial properties and interactions with biological molecules.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
p-Cymene: A monoterpene with a similar benzene ring structure but lacks the sulfonamide group.
Tolperisone: Contains a similar benzene ring with different substituents and is used as a muscle relaxant.
Sulfamethazine: Another sulfonamide with a different substitution pattern on the benzene ring, used as an antibacterial agent.
Uniqueness
2-Methyl-4-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, an isopropyl group, and a sulfonamide group on the benzene ring makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
116340-68-2 |
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Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-methyl-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-7(2)9-4-5-10(8(3)6-9)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
InChI Key |
PONMIFUSVRBQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)S(=O)(=O)N |
Origin of Product |
United States |
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